4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Overview
Description
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO3S and its molecular weight is 303.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0695923 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Organic Synthesis
Sulfonamide compounds, such as those derived from benzenesulfonamides, are utilized in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been designed for their solubility, stability, and potential as oxidation catalysts. They exhibit remarkable stability under oxidative conditions and are used in the oxidation of olefins, with cyclohexene oxidation leading to allylic ketones, and styrene oxidation primarily yielding benzaldehyde (Umit Işci et al., 2014).
Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives are explored for their therapeutic potential. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, revealing the impact of substituents on the sulfonamide group and the selectivity towards COX-2 over COX-1. This research led to the identification of potent and selective COX-2 inhibitors, highlighting the role of sulfonamide compounds in developing anti-inflammatory and analgesic agents (Hiromasa Hashimoto et al., 2002).
Anticancer Research
Sulfonamide compounds are also being investigated for their anticancer properties. New dibenzensulfonamides were synthesized and tested for their cytotoxicities against various tumor cell lines. These compounds induced apoptosis and autophagy pathways in cancer cells and showed inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, providing insights into the design of new anticancer drug candidates (H. Gul et al., 2018).
Enzyme Inhibition
The role of sulfonamides in enzyme inhibition, particularly carbonic anhydrases, is a significant area of research. Unprotected primary sulfonamide groups have facilitated the synthesis of novel [1,4]oxazepine-based carbonic anhydrase inhibitors, which are of interest for their therapeutic relevance in treating conditions like glaucoma, epilepsy, and certain types of tumors (A. Sapegin et al., 2018).
Antimicrobial Studies
Sulfonamide derivatives have also been explored for their antimicrobial properties. Novel compounds synthesized from aminobenzenesulfonamides showed significant antimicrobial activity against various bacterial strains and fungal spores, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents (S. Vanparia et al., 2010).
Properties
IUPAC Name |
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLDXACKYYMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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